molecular formula C16H14ClFN4O2S B11012044 1-(4-chloro-3-fluorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(4-chloro-3-fluorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11012044
M. Wt: 380.8 g/mol
InChI Key: FPDMYTJOAGCTEN-UHFFFAOYSA-N
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Description

1-(4-CHLORO-3-FLUOROPHENYL)-N-(5-CYCLOPROPYL-1,3,4-THIADIAZOL-2-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLORO-3-FLUOROPHENYL)-N-(5-CYCLOPROPYL-1,3,4-THIADIAZOL-2-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thiadiazole moiety, and the attachment of the chlorofluorophenyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLORO-3-FLUOROPHENYL)-N-(5-CYCLOPROPYL-1,3,4-THIADIAZOL-2-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. This can provide insights into its potential as a drug candidate or biochemical tool.

Medicine

The compound could have potential applications in medicine, particularly if it exhibits biological activity that could be harnessed for therapeutic purposes. Research might focus on its efficacy, safety, and mechanism of action in treating specific conditions.

Industry

In industry, the compound might be used in the development of new materials, agrochemicals, or other products that benefit from its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(4-CHLORO-3-FLUOROPHENYL)-N-(5-CYCLOPROPYL-1,3,4-THIADIAZOL-2-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate these pathways and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrolidinecarboxamides, thiadiazole derivatives, or chlorofluorophenyl-containing molecules

Uniqueness

What sets 1-(4-CHLORO-3-FLUOROPHENYL)-N-(5-CYCLOPROPYL-1,3,4-THIADIAZOL-2-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE apart is its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H14ClFN4O2S

Molecular Weight

380.8 g/mol

IUPAC Name

1-(4-chloro-3-fluorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H14ClFN4O2S/c17-11-4-3-10(6-12(11)18)22-7-9(5-13(22)23)14(24)19-16-21-20-15(25-16)8-1-2-8/h3-4,6,8-9H,1-2,5,7H2,(H,19,21,24)

InChI Key

FPDMYTJOAGCTEN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC(=C(C=C4)Cl)F

Origin of Product

United States

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